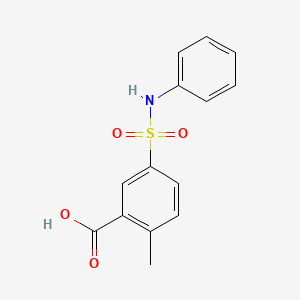
2-Methyl-5-(phenylsulfamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(phenylsulfamoyl)benzoic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which consists of a sulfonamide group attached to an aromatic ring. The molecular formula of this compound is C14H13NO4S, and it has a molecular weight of 291.32 g/mol
准备方法
The synthesis of 2-Methyl-5-(phenylsulfamoyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
2-Methyl-5-(phenylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the sulfonamide group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
2-Methyl-5-(phenylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-5-(phenylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 2, an enzyme involved in protein synthesis. The compound inhibits this enzyme, leading to disruptions in protein synthesis and cell growth . This mechanism is of particular interest in the development of antibacterial and anticancer agents.
相似化合物的比较
2-Methyl-5-(phenylsulfamoyl)benzoic acid can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share the benzoic acid core structure but differ in their substituents.
Sulfonamides: These compounds contain the sulfonamide group and are known for their antibacterial properties.
The uniqueness of this compound lies in its combination of the benzoic acid core with the phenylsulfamoyl group, which imparts specific chemical and biological properties.
属性
CAS 编号 |
104941-51-7 |
|---|---|
分子式 |
C14H13NO4S |
分子量 |
291.32 g/mol |
IUPAC 名称 |
2-methyl-5-(phenylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C14H13NO4S/c1-10-7-8-12(9-13(10)14(16)17)20(18,19)15-11-5-3-2-4-6-11/h2-9,15H,1H3,(H,16,17) |
InChI 键 |
IULHJCPIDUOTJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
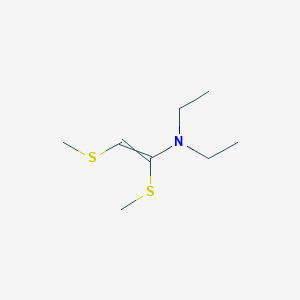

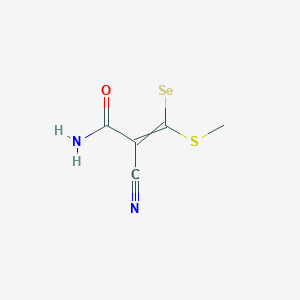
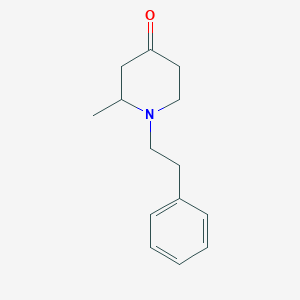
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

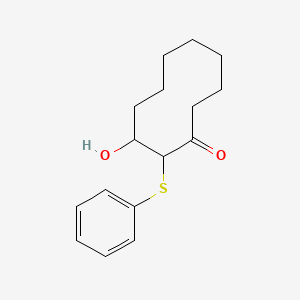
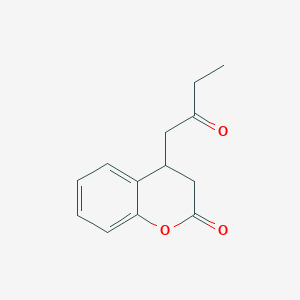
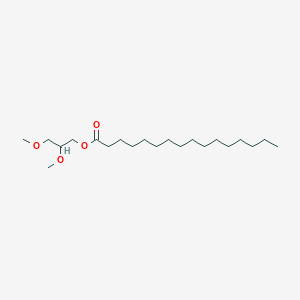
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
